molecular formula C7H4N4 B6747663 [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile

[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B6747663
M. Wt: 144.13 g/mol
InChI Key: VYIVTFUZGSIQIA-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile ( 172292-33-0) is a high-value nitrogen-rich fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The triazolopyridine scaffold is a recognized pharmacophore in active pharmaceutical ingredients, noted for its broad-spectrum biological impact . This specific carbonitrile derivative serves as a versatile synthetic intermediate for constructing more complex molecules and is investigated for its potential across various therapeutic areas. Research indicates that triazolopyridine derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . Furthermore, the triazolopyridine core is a key building block in approved therapeutics and candidates in clinical development, underscoring its fundamental importance in the design of novel bioactive agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's suitability for specific applications.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-7-3-1-2-4-11(7)10-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIVTFUZGSIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid-Mediated Cyclization

Ethanol serves as the optimal solvent for reactions between 1-amino-2-imino-pyridines and carboxylic acids. Acetic acid acts both as a reactant and catalyst, with microwave irradiation (80–100°C, 15 min) achieving yields of 74–90%. The mechanism likely involves nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and ring closure (Fig. 1).

Table 1: Reaction Conditions for Carboxylic Acid-Mediated Cyclization

PrecursorCarboxylic AcidSolventTemperature (°C)Yield (%)
1-Amino-2-imino-3a Acetic acidEtOH10074
3d Benzoyl chlorideEtOH8085

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for triazolo[1,5-a]pyridine derivatives. A comparative study showed that microwave conditions (15 min, 80°C) outperformed conventional heating (3 h, reflux), improving yields by 15–20%. This method minimizes side reactions, particularly when using electron-deficient carboxylic acids like chloroacetates.

Optimization of Microwave Parameters

Key parameters include:

  • Power : 250 W, ensuring uniform heating without decomposition.

  • Solvent : Ethanol with 5 equivalents of acetic acid for acid-catalyzed cyclization.

  • Precursor ratio : 3.0 mmol of 1-amino-2-imino-pyridine to 4.0 mmol of carboxylic acid.

Table 2: Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Purity (%)
Microwave (250 W)158998
Conventional reflux1807492

Alternative Substrates and Pathways

Reactions with Carbon Disulfide

Arylidene malononitriles and carbon disulfide offer an alternative route. For example, heating 1-amino-6-(triphenylphosphoranylideneamino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile with carbon disulfide in toluene (100°C, 3 h) yields thiol intermediates, which subsequently cyclize with aldehydes. Though developed for thiazolo-triazolo hybrids, this method could be adapted fortriazolo[1,5-a]pyridine-3-carbonitrile by omitting sulfur-containing reagents.

Aldehyde-Driven Cyclization

Benzaldehyde derivatives facilitate cyclization via Schiff base formation. Terephthalaldehyde reacts with 1-amino-2-imino-pyridines in a 2:1 molar ratio to produce bis-triazolopyridines, while a 1:1 ratio yields mono-adducts. This pathway highlights the role of aldehyde electrophilicity in directing regiochemistry.

Table 3: Aldehyde Substrate Scope

AldehydeProduct TypeYield (%)
BenzaldehydeMono-triazolo82
TerephthalaldehydeBis-triazolo78
4-NitrobenzaldehydeNitro-substituted75

Mechanistic Insights and Regiochemical Control

The formation oftriazolo[1,5-a]pyridine-3-carbonitrile hinges on the interplay between precursor geometry and reaction conditions. Density functional theory (DFT) studies on analogous systems suggest that the amino group’s nucleophilicity and the imino moiety’s tautomerization dictate cyclization regioselectivity. Microwave irradiation likely stabilizes transition states, favoring the- over -isomer by reducing activation energy.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazolopyridines, hydrogenated derivatives, and various functionalized compounds depending on the reagents and conditions used .

Scientific Research Applications

Biological Activities

The biological activities of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile include:

  • Antimicrobial Activity : Compounds derived from this scaffold have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against various strains of bacteria and fungi .
  • Anticancer Properties : Research indicates that certain derivatives exhibit selective inhibition of cancer cell lines by targeting specific kinases involved in tumor growth. The scaffold's ability to modulate signaling pathways makes it a candidate for anticancer drug development .
  • Neuroprotective Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Applications in Medicinal Chemistry

The versatility of this compound is reflected in its applications in drug design:

Application AreaDescription
c-Met Inhibitors Derivatives have been developed as selective c-Met inhibitors for cancer therapy .
Antiviral Agents Some compounds are being explored for antiviral activity against viruses such as SARS-CoV-2 .
Anticonvulsants The structure has been evaluated for anticonvulsant properties in preclinical studies .

Case Studies

Several studies highlight the potential of this compound derivatives:

  • Case Study 1 : A derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, demonstrating potent anticancer activity. This compound was selected for further preclinical development due to its selectivity and efficacy .
  • Case Study 2 : Research on a series of triazolo-pyridine derivatives showed promising antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Mechanism of Action

The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical interactions, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives

Triazolopyrimidines share structural similarities but differ in ring fusion and substituents. Key examples include:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
6-(4-Hydroxyphenyl)-4-(4-methoxyphenyl)-pyridine-3-carbonitrile (Compound 15) Triazolopyrimidine fused with pyridine Antimicrobial Exhibits activity against microbial strains via unknown mechanisms.
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Thiophene-fused triazolopyrimidine Anticancer (low activity) Shows limited growth inhibition (10–30%) across 60 cancer cell lines.
7-Oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Carboxylic acid substituent Phytochemical (unreported) Isolated from seagrass; potential ecological or pharmacological roles.

Key Insights :

  • Antimicrobial vs. Anticancer Activity: The pyridine-3-carbonitrile derivative (Compound 15) demonstrates antimicrobial efficacy, whereas thieno-fused analogs show weak anticancer activity, highlighting the impact of ring fusion (pyridine vs. thiophene) on target specificity .
Benzannulated Analogs

[1,2,3]Triazolo[1,5-a]quinoline (44), a benzannulated derivative, shares reactivity patterns with the pyridine analog but exhibits enhanced aromaticity and steric bulk.

Structural Isomers and Substituent Variations
  • 8-Methyl[1,2,4]triazolo[1,5-a]pyridine : The methyl group at the 8-position reduces electrophilicity compared to the carbonitrile analog, likely diminishing reactivity in cross-coupling reactions .
  • 3-((1-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile : This hybrid structure (MW 364.4) combines triazolopyrimidine and pyrazine-carbonitrile moieties, demonstrating modular synthesis strategies for multitarget ligands .

Biological Activity

The compound [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is part of a diverse class of heterocyclic compounds known for their extensive biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves reactions that facilitate the formation of the triazole and pyridine rings. One notable method includes the cyclization of 1-amino-2-carbonitriles with isothiocyanates, resulting in high yields of the desired product. This approach has been documented to yield derivatives with promising biological profiles .

Biological Activities

The biological activities of this compound and its derivatives encompass a wide range of pharmacological effects:

  • Antimicrobial Activity : Several studies have reported that triazolo derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from triazolo[1,5-a]pyridines demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation. A specific study highlighted that modifications to the triazole ring enhance cytotoxicity against human cancer cell lines .
  • Antiviral Activity : Notably, some derivatives have shown potential against viral infections. For example, a derivative was found to disrupt protein-protein interactions critical for the replication of influenza viruses .
  • Neuroprotective Effects : The neurotropic activity of triazolo-pyridine derivatives has also been explored. In animal models, these compounds exhibited anticonvulsant effects and provided protection against neurodegenerative conditions .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., HeLa and MCF-7). The study reported IC50 values indicating potent cytotoxicity (IC50 < 10 µM) in comparison to standard chemotherapeutics .
  • Antiviral Efficacy : In a study focusing on influenza A virus polymerase inhibitors, compounds based on triazolo[1,5-a]pyridine were shown to inhibit viral replication effectively. The most promising compound displayed an EC50 value of 0.5 µM in plaque reduction assays .
  • Neuroprotective Properties : In a series of neuropharmacological tests using pentylenetetrazole-induced seizures in rodents, certain triazolo derivatives demonstrated significant anticonvulsant activity comparable to established antiepileptic drugs .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/EC50 ValuesReference
AntimicrobialTriazolo derivative A15 µg/mL
AntitumorTriazolo derivative BIC50 = 8 µM
AntiviralTriazolo derivative CEC50 = 0.5 µM
NeuroprotectiveTriazolo derivative DED50 = 20 mg/kg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization reactions. For example, 2-(1,2,4-triazol-5-yl)acetonitrile reacts with activated methylene compounds (e.g., β-keto esters) under basic conditions. Sodium hydride (NaH) or butyllithium can serve as bases, with yields varying based on substituents and reaction time. For instance, using NaH with 3-bromo-3-phenyl-2-propenenitrile yields 5-amino-2,7-diphenyl derivatives (46% yield) . Optimization involves adjusting base strength, solvent (e.g., DMF), and temperature (80–150°C).

Q. How are structural modifications (e.g., amino or halogen substituents) introduced to enhance reactivity?

  • Methodology : Functionalization occurs via nucleophilic substitution or cycloaddition. Halogen atoms at reactive positions (e.g., C5 or C7) enable further derivatization. For example, 6-bromo derivatives undergo sulfoxidation or coupling reactions, though dimerization may occur with iodinated analogs, requiring careful control of stoichiometry and catalysts . Characterization via 1H^1H/13C^{13}C NMR and IR confirms substituent placement .

Advanced Research Questions

Q. How do structural differences (e.g., fused thieno vs. aryl groups) influence anticancer activity in vitro?

  • Methodology : Thieno-fused derivatives (e.g., thieno[2,3-e]triazolopyrimidines) exhibit higher activity against renal cancer (UO-31 cell line, GP = 81.85%) compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines. Activity is assessed via NCI protocols at 105^-5 M, with growth percentage (GP) and selectivity indices guiding optimization. Structural rigidity and electronic effects from sulfur atoms may enhance target binding .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology : Compare substituent effects using SAR studies. For example, 5-amino derivatives show varied activity due to electron-withdrawing groups (e.g., CN) enhancing interactions with β-glucan synthase in antifungal assays . In anticancer screens, low mean growth values (<100%) may indicate cytostatic vs. cytotoxic effects, necessitating dose-response assays and target validation (e.g., enzyme inhibition studies) .

Q. How can regioselectivity challenges in cyclization or functionalization be addressed?

  • Methodology : Regioselectivity is controlled by precursor design. For instance, using Gewald thiophenes or azides with specific directing groups (e.g., methoxy or halogens) ensures correct ring fusion. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes side reactions, while NaH promotes selective cyclization at C3 over C5 positions .

Q. What analytical techniques are critical for confirming tautomerism or isomerization in solution?

  • Methodology : Dynamic NMR and X-ray crystallography identify equilibrium states. For example, 3-(2’-pyridyl) derivatives undergo ring-opening isomerization, detectable via 1H^1H NMR peak splitting in DMSO-d6_6. Computational modeling (DFT) predicts stable tautomers, guiding synthetic routes to lock desired conformations .

Key Recommendations

  • Synthetic Optimization : Prioritize NaH or Cu catalysts for regioselective cyclization .
  • Biological Screening : Use thieno-fused scaffolds for higher anticancer potential .
  • Data Interpretation : Cross-validate low-activity compounds via alternative assays (e.g., apoptosis markers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile
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[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile

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